REACTION_SMILES
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[C:1]([O:2][C:6]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:12])([CH3:3])([CH3:4])[CH3:5].[CH2:18]([Cl:19])[Cl:20].[NH2:13][CH2:14][CH2:15][CH2:16][NH2:17]>>[C:6]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])(=[O:12])[NH:13][CH2:14][CH2:15][CH2:16][NH2:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCN
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NCCCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |